molecular formula C14H23N3 B3057882 N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine CAS No. 859850-93-4

N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine

Cat. No.: B3057882
CAS No.: 859850-93-4
M. Wt: 233.35 g/mol
InChI Key: ITFXPPPQNKXGRV-UHFFFAOYSA-N
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Description

N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine (CAS: 859850-93-4) is a tertiary amine featuring a benzyl group substituted with a 4-methylpiperazine moiety and a methyl group. Its molecular formula is C₁₄H₂₃N₃, with a molecular weight of 233.35 g/mol . The compound’s structure combines aromatic and heterocyclic components, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development .

Properties

IUPAC Name

N-methyl-1-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-15-11-13-3-5-14(6-4-13)12-17-9-7-16(2)8-10-17/h3-6,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFXPPPQNKXGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)CN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428219
Record name N-Methyl-1-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-93-4
Record name N-Methyl-1-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine typically involves the reaction of 4-(chloromethyl)benzonitrile with N-methylpiperazine. The reaction proceeds through a nucleophilic substitution mechanism where the piperazine nitrogen attacks the benzylic carbon, displacing the chloride ion. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of nanofiltration membranes can also aid in the removal of by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products Formed

Scientific Research Applications

Drug Development

N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine serves as a building block for synthesizing pharmaceutical compounds, particularly those targeting central nervous system disorders. Its structural similarity to biologically active molecules allows it to be utilized in developing new therapeutic agents.

Case Study: Synthesis of Kinase Inhibitors

This compound has been explored as an intermediate in synthesizing tyrosine kinase inhibitors like imatinib and nilotinib. These inhibitors are crucial in treating cancers such as chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL) due to their ability to inhibit specific signaling pathways involved in tumor growth .

Compound Target Disease Mechanism of Action
ImatinibCMLTyrosine kinase inhibition
NilotinibCMLTyrosine kinase inhibition

Intermediate for Complex Molecules

In organic synthesis, this compound is used as an intermediate for creating more complex molecules. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions.

Table: Types of Reactions Involving the Compound

Reaction Type Description
OxidationCan be oxidized to form N-oxides using potassium permanganate.
ReductionNitro groups can be reduced to amines using hydrogen gas and palladium catalyst.
SubstitutionElectrophilic aromatic substitution can introduce halogen or nitro groups onto the aromatic ring.

Enzyme Inhibition Studies

The compound's structural characteristics make it suitable for studying enzyme inhibition and receptor binding. Researchers utilize it to investigate interactions between potential drugs and biological targets, contributing to the understanding of drug mechanisms.

Case Study: Receptor Binding Studies

In receptor binding studies, this compound has been employed due to its ability to mimic neurotransmitters or other signaling molecules, enabling researchers to identify binding affinities and mechanisms of action .

Mechanism of Action

The mechanism of action of N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and inhibit the activity of certain enzymes or receptors. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following compounds share the benzylamine core but differ in substituents:

N-Methyl-N-[4-(piperidin-1-ylmethyl)benzyl]amine dihydrochloride
  • Molecular Formula : C₁₄H₂₂N₂·2HCl
  • Molecular Weight : 291.25 g/mol
  • Key Features : Replaces the 4-methylpiperazine with a piperidine ring. The dihydrochloride salt enhances solubility .
N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine
  • Molecular Formula : C₁₃H₂₀N₂O
  • Molecular Weight : 220.31 g/mol
  • Key Features : Substitutes piperazine with a morpholine ring, introducing an oxygen atom into the heterocycle .
Kinase Inhibitors with Trifluoromethylphenyl-Piperazine Moieties
  • Example : N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine
  • Molecular Formula : C₂₅H₃₆F₃N₃O₂
  • Key Features : Incorporates a trifluoromethylphenyl group on piperazine, enhancing lipophilicity and target binding .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (PBS)
Target Compound 233.35 2.1 Moderate
Piperidine Dihydrochloride 291.25 1.8 High (salt form)
Morpholine Derivative 220.31 1.5 Moderate
Trifluoromethylphenyl 468.2 3.9 Low

*Estimated using fragment-based methods.

Biological Activity

N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine, with CAS Number 859850-93-4, is a synthetic compound characterized by a benzylamine structure with a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and proteomics research.

Chemical Structure and Properties

The molecular formula of this compound is C14H23N3, and it has a molecular weight of approximately 233.35 g/mol. The compound is typically stored at room temperature and is soluble in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

The precise biological targets of this compound remain largely unidentified. However, compounds containing the N-methylpiperazine fragment are known to engage in hydrogen bonding interactions that could facilitate their biological effects. These interactions may involve the formation of infinite chains through N–H…O or N–H…N bonds .

Applications in Research

This compound serves as a valuable building block in medicinal chemistry. Its structural similarity to biologically active molecules allows it to be employed in studies related to enzyme inhibition and receptor binding. Notably, it has been used as an intermediate in synthesizing compounds targeting central nervous system disorders .

Comparative Biological Activity

The compound's activity can be compared with other known pharmacological agents. For instance, it shares structural features with tyrosine kinase inhibitors such as imatinib and nintedanib, which are used in treating various cancers. While imatinib primarily targets Bcr-Abl tyrosine kinase, the unique substitution pattern of this compound may confer distinct biological properties that warrant further investigation .

Inhibitory Activity Studies

Recent studies have highlighted the compound's potential as a dual inhibitor for various enzymes. For example, similar piperazine derivatives have shown significant inhibitory activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE), suggesting that this compound could exhibit comparable properties .

Table 1: Inhibitory Activities of Related Compounds

CompoundTarget EnzymeIC50 (μM)Reference
N-Methyl-Piperazine DerivativeMAO-B0.65
Modified Tacrine DerivativeAChE0.62
This compoundUnknownUnknown

Recent Research on Piperazine Derivatives

Research has demonstrated that various piperazine derivatives exhibit significant biological activities, including enzyme inhibition and receptor modulation. For instance, studies on modified piperazine chalcones have shown promising results against AChE and MAO-B, indicating a potential therapeutic application for neurodegenerative diseases .

In another study focusing on novel compounds derived from piperazine structures, several candidates were identified with potent inhibitory effects against key protein kinases involved in cancer progression. These findings suggest that further exploration of this compound could lead to the development of new therapeutic agents targeting similar pathways .

Future Directions

Given the structural characteristics and preliminary findings regarding the biological activity of this compound, future research should focus on:

  • Identifying Specific Biological Targets : Understanding the molecular interactions and pathways influenced by this compound will provide insights into its therapeutic potential.
  • Conducting In Vivo Studies : Animal models can help elucidate the pharmacokinetics and pharmacodynamics of this compound.
  • Exploring Structure-Activity Relationships (SAR) : Investigating how variations in structure affect biological activity can guide the design of more potent derivatives.

Q & A

Q. What are the common synthetic routes for N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine, and how are intermediates characterized?

The synthesis typically involves multi-step alkylation and amination reactions. For example, benzylamine derivatives are reacted with 4-methylpiperazine precursors under controlled pH and temperature to introduce the piperazine moiety. Key intermediates (e.g., dibenzylated cyclohexanamine derivatives) are characterized using ESI-MS (electrospray ionization mass spectrometry) to confirm molecular ions (e.g., m/z 198 [M + H]+) and 1H NMR to verify substituent positions (e.g., δ 2.3–3.1 ppm for piperazine protons) .

Q. Which analytical techniques are critical for confirming the structure of this compound and its intermediates?

  • Mass spectrometry (MS): Used to determine molecular weight and fragmentation patterns (e.g., m/z 452 [M + H]+ for a related spirocyclic derivative) .
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify proton environments and carbon frameworks, such as distinguishing benzyl vs. piperazine methyl groups .
  • High-Resolution Mass Spectrometry (HRMS): Validates exact molecular formulas (e.g., C25H28N8 for a pyrimido[5,4-d]pyrimidin-4-amine analog) .

Q. What are the key structural features influencing this compound’s physicochemical properties?

The tertiary amine (N-methyl) and piperazine ring enhance solubility in polar solvents, while the benzyl group contributes to lipophilicity. The 4-methylpiperazine moiety also affects basicity (pKa ~8.5), influencing protonation states under physiological conditions .

Advanced Research Questions

Q. How can conflicting NMR or MS data during synthesis be resolved?

Contradictions in spectral data (e.g., unexpected splitting in 1H NMR) may arise from stereochemical impurities or solvent effects. Strategies include:

  • Differential solvent testing: Compare DMSO-d6 vs. CDCl3 to assess hydrogen bonding interactions.
  • Isotopic labeling: Use 13C-enriched precursors to track unexpected fragmentation in MS.
  • Chiral chromatography: Resolve enantiomeric intermediates in stereochemically complex pathways .

Q. What methodologies optimize the yield of this compound in large-scale synthesis?

  • Microwave-assisted synthesis: Reduces reaction time (e.g., from 24h to 2h) for steps like amine alkylation, improving yield by 15–20% .
  • Flow chemistry: Enhances reproducibility in multi-step sequences by minimizing intermediate isolation .
  • Catalytic hydrogenation: Selective deprotection of benzyl groups using Pd/C under H2 atmosphere avoids side reactions .

Q. How does the compound’s structure relate to its biological activity in kinase inhibition studies?

The 4-methylpiperazine group is critical for binding to ATP pockets in kinases (e.g., c-Src/Abl). Structure-activity relationship (SAR) studies show that replacing the benzyl group with bulkier substituents (e.g., tetrahydroacridin-9-amine) reduces selectivity, while N-methylation enhances metabolic stability .

Q. What strategies are used to address low selectivity in analogs targeting related receptors?

  • Molecular docking simulations: Predict interactions with off-target kinases (e.g., EGFR vs. c-Src) to guide substituent modifications.
  • Fluorine scanning: Introduce fluorine atoms at the benzyl position to modulate electron density and steric hindrance, improving selectivity by 3–5-fold .
  • Pharmacophore modeling: Compare with non-selective analogs (e.g., BI-8626) to identify key hydrogen-bonding motifs .

Methodological Notes

  • Stereochemical considerations: Chiral intermediates (e.g., (1R,4R)-cyclohexyl derivatives) require enantioselective synthesis via asymmetric catalysis .
  • Data validation: Cross-reference HRMS with theoretical isotopic patterns to confirm purity (>98%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine
Reactant of Route 2
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N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine

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